Cas no 54440-90-3 (3-carboxy(hydroxy)methylbenzoic acid)

3-Carboxy(hydroxy)methylbenzoic acid is a versatile dicarboxylic acid derivative with a hydroxyl-substituted methylene bridge, offering unique reactivity for synthetic applications. Its bifunctional structure, featuring both carboxyl and hydroxyl groups, enables its use as a building block in organic synthesis, particularly for the preparation of complex molecules, pharmaceuticals, and specialty polymers. The compound's dual functionality allows for selective modifications, facilitating the formation of esters, amides, or other derivatives under controlled conditions. Its stability and solubility in polar solvents enhance its utility in aqueous and non-aqueous reaction systems. This compound is valued in research and industrial settings for its role in fine chemical synthesis and material science applications.
3-carboxy(hydroxy)methylbenzoic acid structure
54440-90-3 structure
商品名:3-carboxy(hydroxy)methylbenzoic acid
CAS番号:54440-90-3
MF:C9H8O5
メガワット:196.156823158264
CID:4654838
PubChem ID:68724738

3-carboxy(hydroxy)methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 3-carboxy-α-hydroxy-
    • 3-[carboxy(hydroxy)methyl]benzoic acid
    • 3-carboxy(hydroxy)methylbenzoic acid
    • SCHEMBL3641691
    • G74665
    • 54440-90-3
    • AKOS023160911
    • Z1262522783
    • EN300-110015
    • CS-0231794
    • 3-[carboxy(hydroxy)methyl]benzoicacid
    • インチ: 1S/C9H8O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7,10H,(H,11,12)(H,13,14)
    • InChIKey: GWFJBWGZYJEJRS-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC=C(C(=O)O)C=1)(O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 196.03717335g/mol
  • どういたいしつりょう: 196.03717335g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 94.8Ų

3-carboxy(hydroxy)methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-110015-0.05g
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
0.05g
$205.0 2023-10-27
Enamine
EN300-110015-0.1g
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
0.1g
$306.0 2023-10-27
Enamine
EN300-110015-5.0g
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
5g
$2566.0 2023-06-10
Aaron
AR01A16B-50mg
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
50mg
$307.00 2025-02-08
1PlusChem
1P01A0XZ-1g
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
1g
$1149.00 2025-03-04
Enamine
EN300-110015-10g
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
10g
$3807.0 2023-10-27
A2B Chem LLC
AV46599-250mg
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
250mg
$497.00 2024-04-19
Aaron
AR01A16B-1g
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
1g
$1241.00 2025-02-08
1PlusChem
1P01A0XZ-100mg
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
100mg
$434.00 2025-03-04
1PlusChem
1P01A0XZ-50mg
3-[carboxy(hydroxy)methyl]benzoic acid
54440-90-3 95%
50mg
$300.00 2025-03-04

3-carboxy(hydroxy)methylbenzoic acid 関連文献

3-carboxy(hydroxy)methylbenzoic acidに関する追加情報

Introduction to 3-carboxy(hydroxy)methylbenzoic acid (CAS No. 54440-90-3)

3-carboxy(hydroxy)methylbenzoic acid, with the chemical formula C₈H₆O₄, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. Its unique structural features, characterized by the presence of both a carboxylic acid group and a hydroxymethyl substituent on a benzoic acid backbone, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound is identified by its CAS number 54440-90-3, which distinguishes it in scientific literature and industrial applications.

The molecular structure of 3-carboxy(hydroxy)methylbenzoic acid contributes to its reactivity and functionality, enabling its use in multiple synthetic pathways. The carboxylic acid moiety allows for esterification, amidation, and other transformations that are pivotal in drug development. Meanwhile, the hydroxymethyl group provides opportunities for further derivatization, including etherification or glycosylation, which can enhance the solubility and bioavailability of derived compounds.

In recent years, 3-carboxy(hydroxy)methylbenzoic acid has been explored for its potential applications in medicinal chemistry. Its derivatives have shown promise as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, modifications of this scaffold have led to compounds with improved pharmacokinetic profiles, making them more suitable for clinical use. The benzoic acid core is particularly well-studied for its anti-inflammatory and analgesic properties, which have been leveraged in the development of novel treatments for chronic pain conditions.

Moreover, 3-carboxy(hydroxy)methylbenzoic acid has found relevance in the field of natural product chemistry. Researchers have investigated its occurrence in plant extracts and its role as a precursor to more complex phytochemicals. The compound’s ability to undergo enzymatic or microbial biotransformation has opened avenues for green chemistry approaches, where sustainable methods are employed to produce high-value pharmaceutical intermediates.

Recent advancements in computational chemistry have also highlighted the significance of 3-carboxy(hydroxy)methylbenzoic acid as a key scaffold in drug design. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets with high affinity, making them candidates for further optimization. These studies often involve virtual screening of large chemical libraries to identify promising lead structures, followed by experimental validation.

The synthesis of 3-carboxy(hydroxy)methylbenzoic acid itself is an area of active research. Traditional synthetic routes involve multi-step organic transformations, but there is growing interest in developing more efficient and environmentally friendly methods. For example, catalytic processes that minimize waste and energy consumption are being explored as alternatives to conventional synthetic strategies. Such innovations align with global efforts to promote sustainable chemical manufacturing.

In addition to its pharmaceutical applications, 3-carboxy(hydroxy)methylbenzoic acid has been studied for its potential role in material science. Its derivatives exhibit interesting physicochemical properties that make them suitable for use in coatings, adhesives, and other industrial applications. The ability to modify both functional groups on the benzoic acid core allows for fine-tuning of these properties, enabling tailored solutions for specific industrial needs.

The regulatory landscape surrounding 3-carboxy(hydroxy)methylbenzoic acid is also worth considering. As a chemical intermediate used in pharmaceutical production, it must comply with stringent quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Manufacturers must ensure that the compound meets purity requirements and is produced under Good Manufacturing Practices (GMP) to guarantee its safety and efficacy in final drug formulations.

Future research directions for 3-carboxy(hydroxy)methylbenzoic acid may include exploring its role in nanomedicine and targeted drug delivery systems. The compound’s structural features could be exploited to develop nanoparticles or liposomes that enhance drug delivery efficiency. Additionally, its biodegradability makes it an attractive candidate for use in environmentally friendly drug formulations that minimize ecological impact.

Overall, 3-carboxy(hydroxy)methylbenzoic acid (CAS No. 54440-90-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural attributes and reactivity make it a valuable tool for researchers working on pharmaceuticals, natural products, and advanced materials. As scientific understanding continues to evolve, it is likely that new uses and innovations involving this compound will emerge, further solidifying its importance in modern chemistry.

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